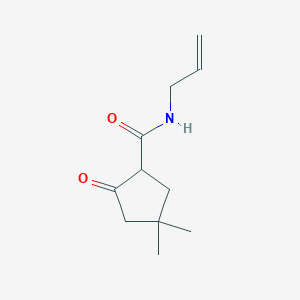
4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide is an organic compound with the molecular formula C11H17NO2 It is characterized by a cyclopentane ring substituted with a prop-2-enyl group, a carboxamide group, and two methyl groups at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable linear precursor.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an alkylation reaction using prop-2-enyl halide in the presence of a base.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-enyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-oxo-N-prop-2-ynylcyclopentane-1-carboxamide
- 4,4-Dimethyl-2-oxo-N-prop-2-enylcyclohexane-1-carboxamide
Uniqueness
4,4-Dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
114486-52-1 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H17NO2/c1-4-5-12-10(14)8-6-11(2,3)7-9(8)13/h4,8H,1,5-7H2,2-3H3,(H,12,14) |
InChI-Schlüssel |
FAVOJXNAAFFIBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)C1)C(=O)NCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


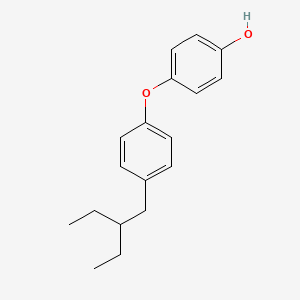
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
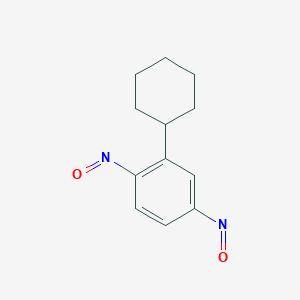
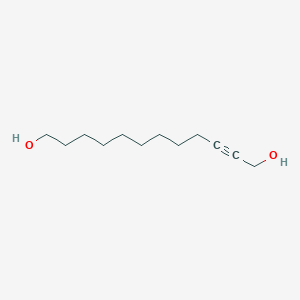
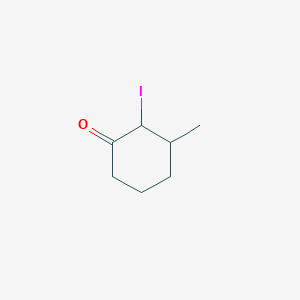
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
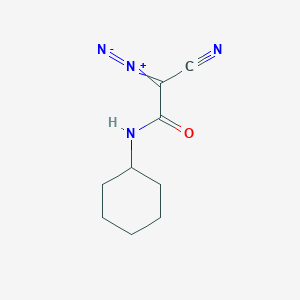
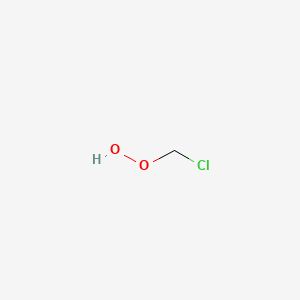
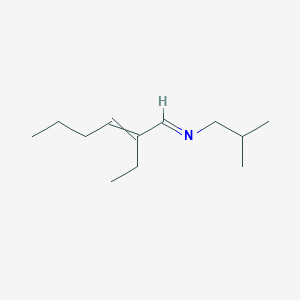
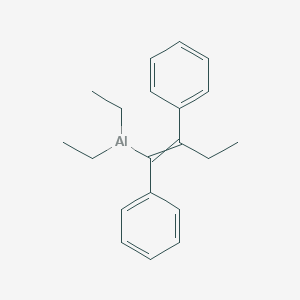
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

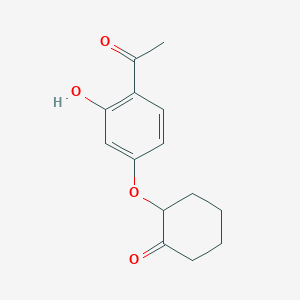
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
